Acebrophylline

Catalog No.
S587196
CAS No.
96989-76-3
M.F
C22H28Br2N6O5
M. Wt
616.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acebrophylline

CAS Number

96989-76-3

Product Name

Acebrophylline

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Molecular Formula

C22H28Br2N6O5

Molecular Weight

616.3 g/mol

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O

Synonyms

Ambromucil; Broncomnes; Surfolase; trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]-cyclohexanol Mono(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate); 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic Acid Compound with t

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O

Mucus Regulation:

  • Ambroxol: This component acts as a secretolytic, meaning it helps thin and loosen mucus in the airways. This can improve the removal of mucus by the body's natural clearance mechanisms. [Source: National Institutes of Health. "Ambroxol." ]

Bronchodilation:

  • Theophylline-7-acetic acid: This component is a xanthine derivative, similar to theophylline. It is thought to work by relaxing the smooth muscles in the airways, which can help to open them up and improve airflow. [Source: National Library of Medicine. "Theophylline." ]

Anti-inflammatory Effects:

  • While the exact mechanisms are not fully understood, some research suggests that acebrophylline may have anti-inflammatory properties that could be beneficial in respiratory conditions. [Source: PubMed. "Acebrophylline: an airway mucoregulator and anti-inflammatory agent." ]

Additional Information:

  • It is important to consult with a healthcare professional before using acebrophylline, as it can interact with other medications and may not be suitable for everyone.
  • More research is needed to fully understand the long-term effects of acebrophylline.

Acebrophylline is a pharmaceutical compound primarily used in the treatment of respiratory disorders, particularly in conditions characterized by excessive mucus production such as asthma and chronic obstructive pulmonary disease (COPD). It is a derivative of theophylline, a well-known bronchodilator, combined with ambroxol, which exhibits mucolytic properties. The chemical structure of Acebrophylline is represented by the molecular formula C22H28Br2N6O5, with a molecular weight of approximately 616.3 g/mol .

Acebrophylline's mechanism of action is due to the combined effects of its components:

  • Theophylline-7-acetate: Acts as a bronchodilator by relaxing the smooth muscles surrounding the airways, leading to bronchodilation and improved airflow [].
  • Ambroxol: Acts as a mucolytic agent by thinning and loosening mucus, making it easier to cough up and expel [].

Acebrophylline is synthesized through the reaction of equimolar amounts of theophylline-7-acetic acid and ambroxol. This reaction involves the formation of a salt, which combines the bronchodilatory effects of theophylline with the mucolytic action of ambroxol . The resulting compound exhibits enhanced therapeutic efficacy in managing respiratory conditions by promoting airway relaxation and reducing mucus viscosity.

The biological activity of Acebrophylline encompasses several mechanisms:

  • Bronchodilation: It relaxes smooth muscles around the airways, facilitating easier breathing.
  • Mucolytic Action: Acebrophylline helps to break down mucus, making it less viscous and easier to expel.
  • Anti-inflammatory Effects: The compound exhibits properties that may reduce inflammation in the airways, contributing to improved respiratory function .
  • Antioxidant Properties: It may also provide protection against oxidative stress in lung tissues .

The synthesis of Acebrophylline typically involves:

  • Preparation of Reactants: Theophylline-7-acetic acid and ambroxol are prepared in equimolar amounts.
  • Reaction Conditions: The reactants are combined under controlled conditions to facilitate salt formation.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity and yield.

This method allows for the efficient production of Acebrophylline while retaining its pharmacological properties .

Acebrophylline is primarily used for:

  • Managing symptoms associated with asthma and COPD.
  • Reducing bronchial obstruction and improving ventilatory functions.
  • Serving as an adjunct therapy in patients experiencing chronic bronchitis or other respiratory ailments characterized by mucus hypersecretion .

It is available in various formulations, including tablets, capsules, and syrups.

Acebrophylline may interact with several medications, affecting their efficacy or increasing the risk of adverse effects. Notable interactions include:

  • Corticosteroids: May enhance anti-inflammatory effects but also increase side effects.
  • Antibiotics: Such as doxycycline and amoxicillin; caution is advised due to potential alterations in metabolism.
  • Diuretics: Like furosemide; may affect electrolyte balance when used concurrently .

Patients are advised to inform healthcare providers about all medications they are taking to mitigate potential interactions.

Several compounds share structural or functional similarities with Acebrophylline. Here are some notable examples:

Compound NameKey Features
AmbroxolMucolytic agent, enhances mucus clearance.
TheophyllineBronchodilator, used for asthma and COPD.
DoxophyllineSimilar bronchodilatory effects but different structure.
CarbocisteineMucolytic agent that reduces mucus viscosity.
N-acetylcysteineAntioxidant properties, also used as a mucolytic agent.

Uniqueness of Acebrophylline:
Acebrophylline uniquely combines bronchodilator and mucolytic activities in one compound, offering a dual mechanism of action that enhances its effectiveness in treating respiratory conditions compared to other similar compounds that typically focus on one action alone .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

616.04674 g/mol

Monoisotopic Mass

614.04879 g/mol

Heavy Atom Count

35

UNII

0HM1E174TN

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

96989-76-3

Dates

Modify: 2023-08-15
AIFA Product Information: Ambromucil (ambroxol acefyllinate) for oral use

Explore Compound Types